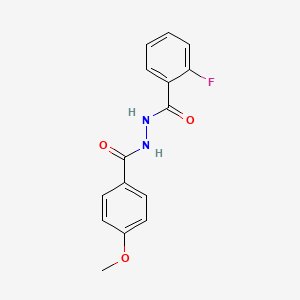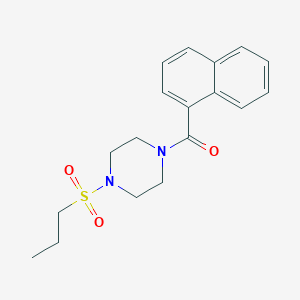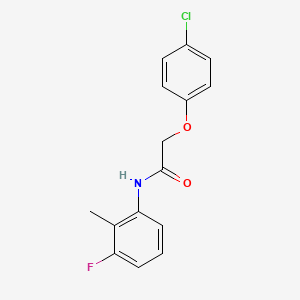![molecular formula C15H19NO2 B5762690 1-[3-(2-methoxyphenyl)acryloyl]piperidine](/img/structure/B5762690.png)
1-[3-(2-methoxyphenyl)acryloyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(2-methoxyphenyl)acryloyl]piperidine, also known as MAP, is a chemical compound that has attracted the attention of researchers due to its potential therapeutic properties. MAP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been explored.
Mecanismo De Acción
The mechanism of action of 1-[3-(2-methoxyphenyl)acryloyl]piperidine is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway and the activation of the p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. The p38 1-[3-(2-methoxyphenyl)acryloyl]piperidineK signaling pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. By modulating these pathways, 1-[3-(2-methoxyphenyl)acryloyl]piperidine may be able to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have a number of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of pain, and the induction of apoptosis in cancer cells. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. In addition, 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(2-methoxyphenyl)acryloyl]piperidine has several advantages for lab experiments, including its high purity, low toxicity, and good solubility in water and organic solvents. However, 1-[3-(2-methoxyphenyl)acryloyl]piperidine also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Direcciones Futuras
There are several future directions for research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine, including the development of more efficient and cost-effective synthesis methods, the exploration of its potential as a therapeutic agent for other diseases, and the investigation of its mechanism of action at the molecular level. In addition, the development of 1-[3-(2-methoxyphenyl)acryloyl]piperidine derivatives with improved pharmacokinetic properties and therapeutic efficacy may also be an area of interest for future research.
Conclusion:
In conclusion, 1-[3-(2-methoxyphenyl)acryloyl]piperidine is a chemical compound that has potential therapeutic properties for the treatment of inflammatory diseases and cancer. Its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-[3-(2-methoxyphenyl)acryloyl]piperidine is warranted to fully understand its therapeutic potential and to develop more effective and affordable treatments for these diseases.
Métodos De Síntesis
The synthesis of 1-[3-(2-methoxyphenyl)acryloyl]piperidine can be achieved through various methods, including the Wittig reaction, Knoevenagel condensation, and Michael addition. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide to form an alkene. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a carbonyl compound to form an α,β-unsaturated carbonyl compound. The Michael addition involves the reaction of a Michael acceptor with a nucleophile to form a new carbon-carbon bond. These methods have been used to synthesize 1-[3-(2-methoxyphenyl)acryloyl]piperidine with good yields and high purity.
Aplicaciones Científicas De Investigación
1-[3-(2-methoxyphenyl)acryloyl]piperidine has been studied extensively for its potential therapeutic properties, including its anti-inflammatory, analgesic, and antitumor effects. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. 1-[3-(2-methoxyphenyl)acryloyl]piperidine has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings suggest that 1-[3-(2-methoxyphenyl)acryloyl]piperidine has potential as a therapeutic agent for the treatment of inflammatory diseases and cancer.
Propiedades
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-piperidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14-8-4-3-7-13(14)9-10-15(17)16-11-5-2-6-12-16/h3-4,7-10H,2,5-6,11-12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJWBHHWQDWHJS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)


![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)




![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)